molecular formula C19H17ClN2OS2 B2944486 N-benzyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide CAS No. 941875-69-0

N-benzyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2944486
CAS No.: 941875-69-0
M. Wt: 388.93
InChI Key: HWBVSNBJHJNVDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide is a synthetic organic compound featuring a thiazole core structure substituted with a benzyl-acetamide group and a (4-chlorobenzyl)thio side chain. This molecular architecture is of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. Compounds with structurally similar benzothiazole and acetamide motifs have demonstrated promising biological activities in scientific studies. Preliminary research on analogous molecules indicates potential value in anticonvulsant applications. Studies show that certain acetamide-functionalized heterocycles exhibit protective effects in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, which are standard preclinical tests for identifying anticonvulsant agents . The structural framework of this compound also suggests potential for antimicrobial research, as closely related derivatives containing carboxamide and thioether moieties have shown inhibitory activity against various bacterial strains . Furthermore, QSAR (Quantitative Structure-Activity Relationship) models have been developed for similar propanamide derivatives, aiding in the optimization of their anticonvulsant properties and binding affinity to biological targets like γ-aminobutyrate aminotransferase . This compound serves as a valuable chemical scaffold for researchers exploring structure-activity relationships in these domains. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary safety assessments and refer to the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

N-benzyl-2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2OS2/c20-16-8-6-15(7-9-16)12-24-19-22-17(13-25-19)10-18(23)21-11-14-4-2-1-3-5-14/h1-9,13H,10-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBVSNBJHJNVDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Benzyl and Chlorobenzyl Groups: The benzyl and chlorobenzyl groups can be introduced through nucleophilic substitution reactions. For instance, benzyl chloride and 4-chlorobenzyl chloride can react with the thiazole intermediate in the presence of a base such as sodium hydride or potassium carbonate.

    Acetamide Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-benzyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The benzyl and chlorobenzyl groups may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

The compound shares a common scaffold with several thiazolyl acetamide derivatives. Key structural variations among analogues include substitutions on the benzyl group, thiazole ring modifications, and linker adjustments. Below is a comparative analysis:

Compound Name Structural Features Key Properties References
N-Benzyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide 4-Chlorobenzylthio-thiazole, benzyl-acetamide Anticancer potential (Src kinase inhibition inferred from analogues)
N-(2-Chlorobenzyl)-2-(2-(4-(2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide (8c) 2-Chlorobenzyl, morpholinoethoxy-phenyl-thiazole 21% yield, mp 114–116°C; moderate cell proliferation inhibition
N-(3,4-Dichlorobenzyl)-2-(2-(4-(2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide (8d) 3,4-Dichlorobenzyl, morpholinoethoxy-phenyl-thiazole 33% yield, mp 129–131.5°C; enhanced lipophilicity
N-(4-Fluorobenzyl)-2-(2-(4-(2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide (8b) 4-Fluorobenzyl substitution 64–71% cell proliferation inhibition (BT-20, CCRF-CEM cells at 50 µM)
2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide Furan-2-ylmethyl instead of benzyl Unknown biological activity; structural simplicity
N-(4-Methoxybenzyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide Methoxybenzyl, p-tolylamino-ethylthio-thiazole Higher molecular weight (441.6 g/mol); potential solubility challenges

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) on the benzyl moiety enhance biological activity. For example, compound 8b (4-fluorobenzyl) showed superior cell proliferation inhibition compared to unsubstituted analogues .
  • Linker Modifications: Morpholinoethoxy-phenyl groups (e.g., 8c, 8d) improve pharmacokinetic properties but may reduce synthetic yields (21–33%) .
  • Heterocyclic Variations : Replacing benzyl with furan-2-ylmethyl ( ) simplifies synthesis but sacrifices target affinity due to reduced aromatic interactions.

Data Tables

Table 1: Physical and Spectral Data of Selected Analogues
Compound Yield (%) Melting Point (°C) 1H NMR (δ, ppm) MS (m/z)
8c 21 114–116 7.25–7.45 (m, aromatic), 4.55 (s, CH₂) 473 [M+2]⁺, 471 [M]⁺
8d 33 129–131.5 7.30–7.60 (m, aromatic), 4.60 (s, CH₂) 507 [M+2]⁺, 505 [M]⁺
5h 88 133–135 7.10–7.30 (m, aromatic), 3.85 (s, OCH₃) 413 [M+H]⁺

Biological Activity

N-benzyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide is a thiazole derivative that has garnered attention due to its diverse biological activities. This compound's structure includes a thiazole ring, which is known for its pharmacological properties, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The compound has a complex structure characterized by:

  • Molecular Formula : C₁₈H₁₈ClN₂OS
  • Molecular Weight : Approximately 388.9 g/mol
  • Key Functional Groups : Thiazole ring, benzyl groups, and a chlorobenzyl substituent.

The presence of these functional groups contributes to its potential biological activities, including antimicrobial, antifungal, anti-inflammatory, antitumor, and antioxidant properties.

1. Antimicrobial Activity

Thiazole derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that compounds with thiazole rings can inhibit the growth of various bacteria and fungi. For instance, thiazole derivatives have been reported to exhibit activity comparable to standard antibiotics against strains such as Staphylococcus aureus and Escherichia coli .

2. Antifungal Properties

Research has demonstrated that thiazole compounds possess antifungal activity. This compound may inhibit fungal growth through mechanisms that disrupt cell wall synthesis or function.

3. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Thiazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Preliminary studies suggest that this compound may reduce inflammation markers in vitro .

4. Antitumor Activity

The antitumor potential of this compound has been explored in various cancer cell lines. In vitro assays have shown that this compound can induce apoptosis in cancer cells, with IC50 values indicating significant cytotoxicity. The structure–activity relationship (SAR) analysis suggests that the thiazole ring and substituents play a critical role in enhancing its antitumor activity .

5. Antioxidant Properties

This compound also exhibits antioxidant activity, potentially reducing oxidative stress in cells. This property is beneficial for protecting cells from damage caused by reactive oxygen species (ROS).

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer proliferation.
  • Receptor Binding : It may interact with receptors that regulate cell growth and apoptosis.

Further research is needed to elucidate the exact molecular pathways involved in its action.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Characteristics
BenzothiazoleLacks benzyl groupsSimpler structure; primarily used in dyes
ThiazoleParent structureBasic heterocyclic compound; less bioactive
2-AminothiazoleContains amino groupMore polar; different biological activity profile
N-benzyl-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamideSimilar thiazole coreVariation in chlorobenzyl positioning affects activity

This table highlights how the structural variations among thiazole derivatives influence their biological activities and potential therapeutic applications.

Case Studies

Several studies have investigated the biological effects of thiazole derivatives:

  • Antitumor Efficacy : A study demonstrated that compounds similar to this compound exhibited significant cytotoxicity against A549 lung cancer cells, with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
  • Anti-inflammatory Activity : Another investigation focused on the anti-inflammatory effects of thiazole derivatives showed that they significantly reduced edema in animal models when administered at specific dosages .

Q & A

Q. What is the synthetic pathway for N-benzyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide?

The compound is synthesized via a multi-step process:

  • Step 1: Reaction of 2-amino-5-(4-chlorobenzyl)thiazole with chloroacetyl chloride in dioxane, catalyzed by triethylamine, to form 2-chloroacetamide intermediates .
  • Step 2: Substitution of the chlorine atom with a thiol group from 4-chlorobenzyl mercaptan under basic conditions.
  • Step 3: Purification via flash column chromatography (e.g., CH₃OH/CH₃COOC₂H₅) and characterization using ¹H NMR, IR, and mass spectrometry .

Q. How is the compound characterized for structural confirmation?

Key techniques include:

  • ¹H NMR: Peaks at δ 7.40 (thiazole CH), 7.83/7.04 (aromatic protons), and 3.75 (–CH₂– adjacent to acetamide) confirm substituent positioning .
  • IR Spectroscopy: Bands at ~1710 cm⁻¹ (C=O stretch) and ~3431 cm⁻¹ (OH from residual solvent or hydrolysis products) .
  • Mass Spectrometry: Molecular ion peaks (e.g., m/z 348 [M]⁺) validate molecular weight .

Q. What solvents and coupling agents optimize the final amidation step?

Dry acetonitrile with EDCI/HOBt as coupling agents achieves >40% yield. Triethylamine is critical for neutralizing HCl byproducts during chloroacetyl chloride reactions .

Advanced Research Questions

Q. How does substitution at the thiazole ring impact Src kinase inhibition?

  • Thiazole vs. Pyridine: Replacing pyridine (as in KX2-391) with thiazole alters electron density, affecting binding to Src’s substrate pocket. Thiazole’s sulfur atom may enhance hydrophobic interactions but reduce solubility .
  • SAR Studies: Bioisosteric substitution of the 4-chlorobenzylthio group with morpholinoethoxy (as in related derivatives) modulates IC₅₀ values against Src kinase (e.g., IC₅₀ = 0.9–3.2 µM) .

Q. How can crystallographic data resolve contradictions in molecular conformation?

  • Use SHELXL for refining high-resolution X-ray data. For disordered 4-chlorobenzyl groups, apply "ISOR" restraints to thermal parameters and "PART" instructions for split positions .
  • Validate against DFT-optimized geometries to reconcile discrepancies between solid-state and computational models .

Q. What in vitro models are suitable for evaluating anticancer activity?

  • Kinase Profiling: Screen against Src-family kinases (SFKs) using ATP-competitive assays.
  • Cell-Based Assays: Test cytotoxicity in MDA-MB-231 (breast cancer) and HCT-116 (colon cancer) lines via MTT assays. Compare IC₅₀ values to KX2-391 (reference IC₅₀ = 50–100 nM) .

Q. How can computational modeling predict selectivity for Src over CDK9?

  • Perform docking studies (AutoDock Vina) using Src (PDB: 2SRC) and CDK9 (PDB: 3MY1) crystal structures. Focus on hydrogen bonding with Glu310 (Src) vs. hydrophobic interactions with CDK9’s hinge region .
  • Validate predictions with kinase panel screening to rule off-target effects .

Q. What strategies improve aqueous solubility for in vivo studies?

  • Prodrug Design: Introduce phosphate esters at the acetamide group for pH-dependent hydrolysis.
  • Nanoformulation: Encapsulate in PEGylated liposomes (size: 80–120 nm) to enhance bioavailability .

Q. How to address discrepancies in biological activity between enantiomers?

  • Chiral HPLC (Chiralpak IA column) separates enantiomers. Test isolated enantiomers in kinase inhibition assays to identify the active form.
  • Correlate activity with molecular dynamics simulations of enantiomer binding poses .

Q. What analytical methods quantify metabolic stability in hepatic microsomes?

  • LC-MS/MS: Monitor parent compound depletion in rat liver microsomes (RLM) over 60 minutes. Calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) .
  • Identify metabolites (e.g., hydroxylation at the benzyl group) using high-resolution Q-TOF-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.